![molecular formula C16H16BrN3O B5775035 4-bromobenzaldehyde N-(2,6-dimethylphenyl)semicarbazone](/img/structure/B5775035.png)
4-bromobenzaldehyde N-(2,6-dimethylphenyl)semicarbazone
Overview
Description
4-bromobenzaldehyde N-(2,6-dimethylphenyl)semicarbazone is a useful research compound. Its molecular formula is C16H16BrN3O and its molecular weight is 346.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 345.04767 g/mol and the complexity rating of the compound is 357. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity
4-Bromobenzaldehyde N-(2,6-dimethylphenyl)semicarbazone, commonly referred to as EGA, has garnered attention for its significant biological activities, particularly in the context of inhibiting endosomal trafficking pathways exploited by various pathogens. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by data tables and relevant case studies.
- Molecular Formula : C₁₆H₁₆BrN₃O
- Molecular Weight : 346.22 g/mol
- CAS Number : 123456-78-9 (hypothetical for illustrative purposes)
Synthesis
The compound is synthesized through the reaction of 4-bromobenzaldehyde with N-(2,6-dimethylphenyl)semicarbazide. The reaction typically involves the following steps:
- Condensation Reaction : Mixing equimolar amounts of 4-bromobenzaldehyde and N-(2,6-dimethylphenyl)semicarbazide in ethanol.
- Heating : The mixture is refluxed for several hours.
- Crystallization : Upon cooling, the product crystallizes out and can be purified through recrystallization.
EGA functions primarily by inhibiting the entry of toxins and viruses into host cells. It specifically targets early endosomal trafficking pathways, preventing the acidification necessary for the activation of several bacterial toxins and viruses. Notably, it has been shown to inhibit anthrax lethal toxin and other acid-dependent toxins:
- Inhibition of Toxin Entry : EGA blocks the translocation of anthrax lethal toxin across host membranes, thereby preventing cellular intoxication .
- Impact on Receptor Trafficking : The compound delays lysosomal targeting and degradation of the epidermal growth factor (EGF) receptor, indicating a broader impact on cellular trafficking processes .
Antiviral Properties
Recent studies have highlighted EGA's potential as an antiviral agent. It has been shown to inhibit multiple RNA viruses by disrupting their entry mechanisms:
- Targeting Host Factors : EGA interferes with host cell factors that viruses exploit for entry, making it a candidate for developing antiviral therapies .
Case Studies
- Inhibition of Anthrax Lethal Toxin :
- Antiviral Activity Against RNA Viruses :
Data Tables
Property | Value |
---|---|
Molecular Weight | 346.22 g/mol |
Solubility | >32.2 µg/mL (pH 7.4) |
Purity | 95% |
Biological Activity | Description |
---|---|
Toxin Inhibition | Inhibits anthrax lethal toxin entry |
Antiviral Activity | Blocks entry of RNA viruses |
Impact on Receptor Trafficking | Delays EGF receptor degradation |
Scientific Research Applications
Synthesis of EGA
The synthesis of EGA involves a multi-step process that starts with the reaction of 2,6-dimethylaniline with phenyl chloroformate to form a phenylcarbamate. This intermediate is then subjected to hydrazinolysis to yield semicarbazide, which subsequently reacts with 4-bromobenzaldehyde to produce the desired semicarbazone product. This method has been optimized for higher yields and purity .
EGA has been identified as a potent inhibitor of endosomal trafficking pathways exploited by various pathogens and toxins. Its biological activity is primarily attributed to its ability to interfere with the acidification of endosomes, which is crucial for the entry of many bacterial toxins into host cells.
Inhibition of Toxin Entry
Research indicates that EGA effectively inhibits the intoxication by lethal toxins from bacteria such as Bacillus anthracis (anthrax) and Clostridium botulinum (botulism). In vitro studies demonstrate that EGA prevents the cleavage of VAMP2, a protein involved in neurotransmitter release, by blocking the action of botulinum neurotoxin types A and B . This inhibition occurs in a concentration-dependent manner, suggesting its potential as a therapeutic agent against these toxins.
Endosomal Trafficking Inhibition
EGA’s mechanism includes delaying lysosomal targeting and degradation of receptors such as the EGF receptor, indicating its role in modulating host cell membrane trafficking . By preventing the transition from early to late endosomes, EGA disrupts the lifecycle of various intracellular pathogens and toxins that rely on this pathway for cellular entry .
Therapeutic Potential
The implications of EGA's activity extend beyond basic research into potential therapeutic applications:
Antiviral Applications
Given its ability to inhibit viral entry into cells through endosomal pathways, EGA shows promise as a candidate for antiviral therapies. By blocking the entry mechanisms utilized by viruses that depend on acidified endosomes for membrane fusion and cytosolic delivery, EGA could serve as a broad-spectrum antiviral agent .
Anticonvulsant Properties
Emerging studies suggest that derivatives of EGA may possess anticonvulsant properties. The structural modifications and bioactivity profiles indicate that these compounds could be explored further for their potential in treating epilepsy and other seizure disorders.
Case Studies and Research Findings
Several studies have documented the efficacy of EGA in various experimental models:
Properties
IUPAC Name |
1-[(4-bromophenyl)methylideneamino]-3-(2,6-dimethylphenyl)urea | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrN3O/c1-11-4-3-5-12(2)15(11)19-16(21)20-18-10-13-6-8-14(17)9-7-13/h3-10H,1-2H3,(H2,19,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVNLLEFLGISSAQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)NN=CC2=CC=C(C=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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